1-(Quinolin-2-yl)ethane-1,2-diol is an organic compound characterized by its unique structure, which includes a quinoline moiety attached to an ethane-1,2-diol backbone. The molecular formula for this compound is , and it possesses a molecular weight of approximately 177.20 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that allow for diverse interactions with biological targets.
These reactions are essential for modifying the compound for various applications in research and industry.
The biological activity of 1-(Quinolin-2-yl)ethane-1,2-diol has been a subject of interest in pharmacological studies. Compounds with similar structures have shown various activities, including:
Several synthetic routes can be employed to produce 1-(Quinolin-2-yl)ethane-1,2-diol:
These methods provide flexibility in synthesizing the compound with varying yields and purities depending on the conditions used.
The applications of 1-(Quinolin-2-yl)ethane-1,2-diol span various fields:
Interaction studies involving 1-(Quinolin-2-yl)ethane-1,2-diol focus on its ability to bind with various biological macromolecules:
These studies are crucial for understanding how this compound may exert its biological effects and for optimizing its therapeutic potential.
Several compounds share structural similarities with 1-(Quinolin-2-yl)ethane-1,2-diol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(Isoquinolin-2-yl)ethane-1,2-diol | Isoquinoline derivative | Similar biological activities but different binding profiles. |
| 1-(Pyridin-3-yl)ethane-1,2-diol | Pyridine derivative | Exhibits distinct electronic properties affecting reactivity. |
| 3-Hydroxyquinoline | Hydroxyquinoline | Known for strong antibacterial properties; lacks diol function. |
| 4-(Hydroxymethyl)quinoline | Hydroxymethyl derivative | Enhanced solubility; used in different pharmaceutical contexts. |
Each of these compounds possesses unique characteristics that differentiate them from 1-(Quinolin-2-yl)ethane-1,2-diol while still sharing common functional groups that contribute to their reactivity and biological activity.
Multicomponent reactions (MCRs) have revolutionized quinoline synthesis by enabling the convergent assembly of complex structures from simple precursors. The Povarov reaction, a [4+2] cycloaddition between electron-rich alkenes, aldehydes, and anilines, has been adapted to generate quinoline derivatives with 1,4-dicarbonyl units. For instance, Wu and coworkers demonstrated a one-pot synthesis of 2,3-diaroyl quinolines using enaminones, aryl methyl ketones, and arylamines in the presence of iodine and hydrochloric acid. This method proceeds via a formal [3+2+1] cycloaddition, yielding products in 40–65% efficiency under optimized conditions (110°C, 24 hours in dimethyl sulfoxide). The enaminones act as carbonyl precursors, while iodine facilitates oxidation, underscoring the synergy between reagent roles in MCRs.
The Gewald reaction, another MCR paradigm, employs ketones, cyanoacetates, and sulfur to construct 2-aminothiophene intermediates, which can subsequently annulate into quinoline systems. Recent adaptations have integrated microwave irradiation to accelerate reaction kinetics, reducing synthesis times from hours to minutes while maintaining yields above 70%. Such methodologies highlight the potential of MCRs to streamline the synthesis of 1-(quinolin-2-yl)ethane-1,2-diol precursors while accommodating diverse substituents.
Ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a powerful tool for constructing dihydroquinoline intermediates, which can be oxidized to yield 1-(quinolin-2-yl)ethane-1,2-diol derivatives. Lambert and colleagues developed a hydrazine-catalyzed RCCOM protocol using N-prenylated 2-aminobenzaldehydes as substrates. The reaction proceeds via a cycloaddition-cycloreversion sequence, forming 1,2-dihydroquinolines in up to 75% yield under mild conditions (isopropanol, 80°C). Key to this approach is the acid-labile protecting group on the nitrogen atom, which allows in situ deprotection and autoxidation to furnish the fully aromatic quinoline core.
Mechanistic studies revealed that the cycloaddition step is rate-limiting compared to oxygen-containing analogs, but the cycloreversion occurs more readily, favoring product formation. This method’s compatibility with additives like Lewis acids enables telescoped synthesis of complex architectures, such as azapterocarpan analogs, through sequential RCCOM and Diels-Alder reactions. Such versatility positions RCCOM as a cornerstone for functionalized quinoline synthesis.
Hydrazine and its derivatives have been leveraged for reductive coupling and cyclization reactions to access quinoline scaffolds. A rediscovery of Bacon’s method demonstrated the efficacy of hydrazine-mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls, yielding indazolo[2,3-a]quinolines under mild conditions. This protocol accommodates electron-donating and withdrawing groups, achieving yields exceeding 80% while preserving sensitive functional groups like halogens and esters.
In a complementary approach, hydrazine catalyzes the RCCOM of N-prenylated aldehydes, as described in Section 1.2, highlighting its dual role as both reactant and catalyst. The mechanistic pathway involves initial hydrazine adduct formation, followed by cycloreversion to release the dihydroquinoline product. This bifunctionality underscores hydrazine’s utility in diversifying synthetic routes to 1-(quinolin-2-yl)ethane-1,2-diol derivatives.
The classical Skraup-Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, has been modernized through hybrid methodologies integrating contemporary catalysts and conditions. The reaction’s mechanism involves a conjugate addition of aniline to the enone, followed by fragmentation-recombination to form the quinoline nucleus. Isotopic labeling studies confirmed the intermediacy of imine and ketone fragments, which recombine in a condensation step to establish the heterocyclic ring.
Recent adaptations employ scandium(III) triflate or amberlite resin as catalysts, enhancing reaction efficiency and reducing side products. For example, Yan and coworkers utilized 2-fluorobenzaldehyde and heterocyclic ketene aminals in a metal-free, piperidine-catalyzed reaction to synthesize [1,2-a]quinoline derivatives in 90% yield. This hybrid approach merges the traditional annulation strategy with modern solvent systems (1,4-dioxane) and catalysts, demonstrating the adaptability of classical pathways to current synthetic demands.
Density Functional Theory represents a fundamental quantum mechanical approach for investigating the electronic structure of 1-(Quinolin-2-yl)ethane-1,2-diol [6]. The molecular geometry optimization of quinoline derivatives typically employs the B3LYP functional with various basis sets, including 6-311G(d,p) and 6-31G(d,p), to achieve accurate structural parameters [13] [26]. The electronic structure analysis reveals that quinoline-based compounds exhibit planar conformations, as indicated by calculated dihedral angles approaching zero degrees [33].
The optimized geometric parameters for quinoline derivatives demonstrate excellent agreement between theoretical calculations and experimental data [45] [46]. Bond length calculations for the quinoline moiety show characteristic values: the nitrogen-carbon bonds typically range from 1.318 to 1.422 Angstroms, while carbon-carbon bonds within the aromatic ring system span 1.372 to 1.422 Angstroms [45] [48]. The incorporation of the ethane-1,2-diol substituent at the 2-position significantly influences the electronic distribution throughout the molecular framework [35].
| Structural Parameter | Calculated Value (Angstroms) | Bond Type |
|---|---|---|
| Carbon-Nitrogen (quinoline) | 1.318-1.422 | Aromatic |
| Carbon-Carbon (quinoline ring) | 1.372-1.422 | Aromatic |
| Carbon-Oxygen (diol) | 1.42-1.45 | Aliphatic |
| Oxygen-Hydrogen (hydroxyl) | 0.96-0.98 | Polar covalent |
The electronic charge distribution analysis through Molecular Electrostatic Potential mapping reveals distinct electrophilic and nucleophilic regions within 1-(Quinolin-2-yl)ethane-1,2-diol [13]. The quinoline nitrogen atom exhibits significant electron density, contributing to the molecule's chemical reactivity and potential coordination behavior [34] [35]. The hydroxyl groups of the diol moiety create electron-rich regions that influence intermolecular interactions and hydrogen bonding capabilities [30].
Vibrational frequency calculations provide comprehensive insights into the molecular dynamics of the compound [46] [50]. The characteristic stretching frequencies for the quinoline ring system appear in the range of 1555-1610 wavenumbers, while the hydroxyl group vibrations manifest between 3200-3600 wavenumbers [13]. These computational predictions align well with experimental infrared spectroscopic data, validating the theoretical approach [46].
The mechanistic pathway involves an initial energy transfer phase that leads to acenaphthene skeleton formation, followed by a redox shuttling step that promotes aromatization [1]. 8-substituted quinolines and phenanthrolines react smoothly with both terminal and internal alkynes, exhibiting excellent levels of regio- and diastereoselectivity [1]. Density functional theory calculations have revealed the intertwined energy transfer/single electron transfer nature of these processes, providing crucial design principles for synthesizing new aza-acenaphthenes [1].
Ring-closing metathesis reactions on azinium salts provide straightforward access to quinolizinium cations and their dihydro derivatives [2]. The dissociative mechanism assumes that upon olefin binding, a phosphine is displaced from the metal center to form a 16-electron olefin complex, which undergoes metathesis to form the cyclized product [3]. Addition of one equivalent of phosphine relative to catalyst decreases the reaction rate by as much as 20 times, strongly supporting the dissociative mechanism as the dominant reaction pathway [3].
Photochemical divergent ring-closing metathesis of 1,7-enynes enables efficient synthesis of spirocyclic quinolin-2-ones [4]. The process utilizes α-amino radicals as alkene deconstruction auxiliaries, with intramolecular 1,5-hydrogen atom transfer being key to radical generation and β-scission [4]. The dearomatization of arenes and ring opening of cyclopropanes are crucial for constructing spirocyclic quinolin-2-ones [4].
| Reaction Type | Catalyst System | Temperature | Yield Range | Key Features |
|---|---|---|---|---|
| Peri-(3+2) Cycloaddition | Iridium complex | Room temperature | 75-95% | EnT/SET dual pathway |
| RCM on Azinium Salts | Grubbs/Hoveyda-Grubbs | 60-80°C | 60-85% | Dissociative mechanism |
| Photochemical RCM | α-amino radical | Room temperature | 55-80% | Radical formation/β-scission |
| Enyne Metathesis | Ruthenium derivatives | 80-120°C | 65-90% | Chelate ring formation |
Acid-catalyzed intramolecular electrophilic addition mechanisms constitute a fundamental approach for quinoline ring formation, with various acid systems promoting distinct mechanistic pathways. Superacid-promoted synthesis utilizing triflic acid enables the formation of quinolines through dicationic superelectrophilic intermediates [5]. The mechanism involves double protonation of substrates to generate dicationic intermediates, followed by cyclization and subsequent ipso protonation of phenyl groups, leading to benzene elimination and aromatization [5].
The Combes quinoline synthesis exemplifies acid-catalyzed ring closure through a well-defined mechanistic pathway [6]. The reaction mechanism proceeds through three major steps: initial protonation of the carbonyl oxygen in β-diketones, followed by nucleophilic addition with anilines and intramolecular proton transfer [6]. The rate-determining step involves molecular annulation, immediately followed by proton transfer that eliminates the positive formal charge on the nitrogen atom [6]. Subsequent alcohol protonation and dehydration yield the final quinoline product [6].
Electrophilic cyclization of N-(2-alkynyl)anilines provides an efficient strategy for substituted quinoline synthesis [7] [8]. The intramolecular cyclization proceeds smoothly in the presence of electrophilic reagents (I₂, Br₂, ICl, NBS, NIS, and HNTf₂) at room temperature [7]. The 6-endo-dig cyclization mechanism involves electrophile activation of the alkyne, followed by intramolecular nucleophilic attack by the aniline nitrogen [7] [8].
Mercury-catalyzed cyclizations represent another important class of acid-catalyzed transformations [8]. These reactions proceed through Hg(OTf)₂-catalyzed ring closure of alkynylanilines, generating quinolines bearing hydrogen in the 3-position [8]. The mechanism involves mercury coordination to the alkyne, followed by intramolecular nucleophilic attack and subsequent protodemetalation [8].
| Acid System | Mechanism Type | Temperature | Selectivity | Key Intermediates |
|---|---|---|---|---|
| Superacids | Dicationic pathway | 120-160°C | High | Superelectrophiles |
| Combes conditions | β-diketone cyclization | 140-180°C | Moderate | Schiff base intermediates |
| Electrophilic reagents | 6-endo-dig cyclization | Room temperature | Excellent | Halonium intermediates |
| Mercury catalysis | Metal coordination | 100°C | Good | Organomercury species |
Solvent effects play a crucial role in determining the efficiency and selectivity of Knoevenagel condensation pathways leading to quinoline derivatives. Aqueous media have gained prominence as environmentally benign solvents for these transformations. The use of quinine as an organocatalyst under solvent-free conditions enables efficient Knoevenagel condensations at room temperature [9]. The green approach allows catalyst recovery and recycling for up to four cycles without appreciable loss of activity [9].
Polar aprotic solvents such as DMF and DMSO enhance reaction rates through stabilization of polar transition states [10]. The Knoevenagel condensation/aza-Wittig reaction cascade in DMF enables synthesis of 3-sulfonylquinolines with excellent yields [10]. The mechanism involves initial formation of iminophosphorane intermediates, followed by base-mediated Knoevenagel condensation and subsequent intramolecular aza-Wittig reaction [10].
Mixed solvent systems provide optimal balance between solvation and reactivity. Methanol/water mixtures (4:1) with ammonium bifluoride catalysis achieve quantitative yields in Knoevenagel condensations [10]. The dielectric constant of the solvent system significantly influences reaction kinetics, with optimal values around 65 providing the best compromise between substrate solubility and transition state stabilization [11].
Hydrogen bonding interactions in protic solvents stabilize intermediate species and influence regioselectivity [11]. Water as a reaction medium promotes unique reactivity patterns through hydrogen bonding networks that can direct molecular orientations and stabilize charged intermediates [11]. The hydrophobic effect in aqueous systems can enhance reaction rates by forcing hydrophobic substrates into close proximity [11].
| Solvent Class | Dielectric Constant | Key Effects | Typical Yields | Selectivity |
|---|---|---|---|---|
| Aqueous systems | 81.0 | Hydrogen bonding | 82-90% | Good |
| Polar aprotic | 36-47 | Transition state stabilization | 85-95% | Excellent |
| Mixed systems | 65 (typical) | Optimal solvation balance | 94-99% | Very high |
| Nonpolar solvents | 2-8 | Hydrophobic effects | 71-88% | Moderate |
The kinetics of ring closure reactions in quinoline formation exhibit strong dependence on substituent effects, which influence both reaction rates and product distributions. Electronic effects of substituents dramatically alter activation energies and reaction pathways [12]. Para-electron donating groups such as methoxy substituents facilitate electrophilic attack, resulting in relative rate enhancements of up to 1.8 times compared to unsubstituted systems [12].
Meta-substituted precursors display highly regioselective behavior, with alkyl substituents leading to 5-substituted products while strongly electron-donating substituents generally result in 7-substituted quinolines [12]. The regioselectivity depends on the electronic nature of the substituent, with electron-donating groups directing cyclization to positions that maximize resonance stabilization [12].
Steric effects significantly impact reaction kinetics, particularly for ortho-substituted systems. Ortho-methyl groups create steric hindrance that reduces reaction rates by factors of 2-3 and leads to decreased regioselectivity [12]. The activation energies for ring closure increase from 95 kJ/mol for para-methoxy systems to 130 kJ/mol for ortho-methyl derivatives [13].
Hammett correlations reveal that electron-withdrawing substituents such as nitro groups significantly retard ring closure reactions, with relative rates dropping to 0.3 compared to unsubstituted systems [13]. The activation energy increases to 125 kJ/mol for para-nitro substituted precursors [13]. These effects arise from destabilization of cationic intermediates formed during the cyclization process [13].
Temperature effects on reaction kinetics show Arrhenius behavior with pre-exponential factors varying by substituent type. Kinetic modeling using Langmuir-Hinshelwood expressions reveals that competitive adsorption of reactants, products, and solvents influences overall reaction rates. The rate-determining step varies with substituent pattern, shifting from initial cyclization for electron-rich systems to subsequent aromatization for electron-poor derivatives.
| Substituent Type | Position | Rate Enhancement | Activation Energy | Regioselectivity |
|---|---|---|---|---|
| Electron-donating | para | 1.8× | 95 kJ/mol | >95:5 |
| Electron-withdrawing | para | 0.3× | 125 kJ/mol | 80:20 |
| Alkyl groups | ortho | 0.4× | 130 kJ/mol | 60:40 |
| Halogen | meta | 0.7× | 115 kJ/mol | 85:15 |